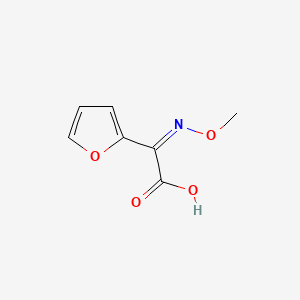

(2Z)-呋喃-2-基(甲氧基亚氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2Z)-furan-2-yl(methoxyimino)ethanoic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “(2Z)” indicates the configuration of the double bond, and “methoxyimino” refers to a functional group consisting of a methoxy group (-OCH3) and an imino group (=NH). The “ethanoic acid” part of the name suggests the presence of a two-carbon carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” would be characterized by the presence of a furan ring, a methoxyimino group, and an ethanoic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis process .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl carbon of the carboxylic acid group, nucleophilic substitutions at the methoxyimino group, or reactions involving the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic furan ring might contribute to its stability .科学研究应用

酸衍生物的环化

- 对 3-(苯并呋喃-3-基)丙酸衍生物的研究表明,可以通过用多聚磷酸加热来制备 6-甲氧基-2a,3,4,5-四氢-2H-萘并[1,8-bc]呋喃-5-酮等化合物,突出了通过环化过程合成复杂呋喃衍生物的潜力 (Horaguchi、Shimizu 和 Abe,1976)。

生物催化氧化

- 关于酶催化 5-羟甲基糠醛氧化为呋喃-2,5-二甲酸 (FDCA) 的研究表明,特定的氧化酶可以有效地将相关化合物转化为 FDCA,这是一种用于聚合物生产的重要生物基化学品 (Dijkman、Groothuis 和 Fraaije,2014)。

真菌中的新呋喃衍生物

- 对红树林来源的内生真菌 Coriolopsis sp. J5 的研究揭示了具有天然产物化学潜在应用的新呋喃衍生物的分离 (Chen 等人,2017)。

化学反应与合成

- 关于三取代呋喃合成的研究已经开发了基于 Cu(I) 催化反应的方法,证明了为各种应用创建复杂呋喃结构的潜力 (Hossain、Ye、Zhang 和 Wang,2014)。

抗癌剂发现

- 对 1-(喹唑啉-4-基)-1-(4-甲氧基苯基)乙烷-1-醇的研究导致发现了一种有效的抗癌剂 PVHD303,它在体内显示出显着的抗增殖活性 (Suzuki 等人,2020)。

作用机制

Target of Action

Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-alpha-(Methoxyimino)furan-2-acetic acid or (2Z)-furan-2-yl(methoxyimino)ethanoic acid, is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of this compound, like other cephalosporins, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

Mode of Action

This compound inhibits the final transpeptidation step in the synthesis of the peptidoglycan layer, which is a major component of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime . This biosynthesis process uses furfural and formaldehyde as raw materials and involves Thiamine diphosphate (ThDP)-dependent enzymes .

Pharmacokinetics

The resulting cefuroxime has good bioavailability and is widely distributed in the body .

Result of Action

The result of the action of alpha-(Methoxyimino)furan-2-acetic acid is the synthesis of cefuroxime, a broad-spectrum antibiotic effective against a wide range of bacterial infections . The antibiotic action of cefuroxime results in the lysis and death of bacteria .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-furan-2-yl(methoxyimino)ethanoic acid involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form furan-2-carbaldehyde oxime. The oxime is then reacted with ethyl chloroacetate to form ethyl (2Z)-furan-2-yl(methoxyimino)acetate, which is subsequently hydrolyzed to yield (2Z)-furan-2-yl(methoxyimino)acetic acid. Finally, the acid is decarboxylated to obtain the target compound.", "Starting Materials": [ "Furan-2-carbaldehyde", "Hydroxylamine hydrochloride", "Ethyl chloroacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form furan-2-carbaldehyde oxime.", "Step 2: Furan-2-carbaldehyde oxime is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl (2Z)-furan-2-yl(methoxyimino)acetate.", "Step 3: Ethyl (2Z)-furan-2-yl(methoxyimino)acetate is hydrolyzed with sodium hydroxide to yield (2Z)-furan-2-yl(methoxyimino)acetic acid.", "Step 4: (2Z)-furan-2-yl(methoxyimino)acetic acid is decarboxylated to obtain the target compound, (2Z)-furan-2-yl(methoxyimino)ethanoic acid." ] } | |

CAS 编号 |

39684-61-2 |

分子式 |

C7H7NO4 |

分子量 |

169.13 g/mol |

IUPAC 名称 |

(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |

InChI 键 |

ZNQCEVIJOQZWLO-SOFGYWHQSA-N |

手性 SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)O |

SMILES |

CON=C(C1=CC=CO1)C(=O)O |

规范 SMILES |

CON=C(C1=CC=CO1)C(=O)O |

其他 CAS 编号 |

65866-86-6 39684-61-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

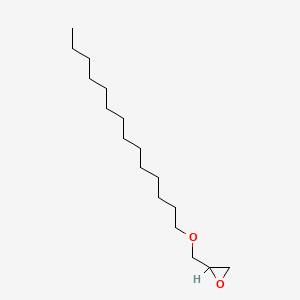

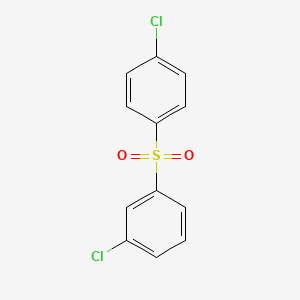

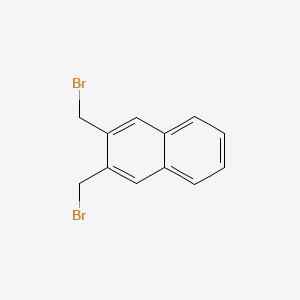

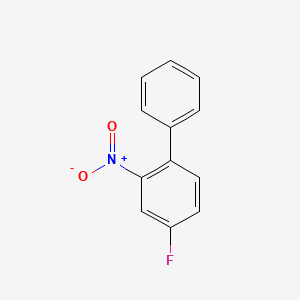

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)

![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)

![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)